2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine is a chemical compound belonging to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and three carbon atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery and development. The molecular formula for this compound is C₉H₁₅N₃O, with a molar mass of 181.23 g/mol. Its CAS number is 1244803-69-7, indicating its unique identification in chemical databases.
The compound is classified as an organic chemical and specifically as a member of the oxadiazole family. Oxadiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The cyclopentyl group present in this compound contributes to its unique properties and potential applications in various scientific fields .
The synthesis of 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine typically involves several key steps:
The synthesis can be optimized by adjusting reaction conditions such as temperature, time, and the concentration of reactants. The use of catalysts may enhance reaction efficiency and yield.
The molecular structure of 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine features a cyclopentyl group attached to a 1,2,4-oxadiazole ring at one end and an ethanamine moiety at the other. This structure can be represented as follows:
Key structural data includes:
The compound can undergo various chemical reactions typical of amines and oxadiazoles:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts or solvents.
The mechanism of action for 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine is primarily linked to its interactions with biological targets:
The compound has several potential applications in scientific research:
1,2,4-Oxadiazoles represent a privileged scaffold in contemporary drug discovery, characterized by a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This versatile core exhibits exceptional bioisosteric properties, serving as stable replacements for ester and amide functionalities while resisting metabolic hydrolysis. Its presence in pharmacologically active compounds spans diverse therapeutic areas, including antimicrobial, anticancer, antiviral, and central nervous system agents. The structural and electronic flexibility of the 1,2,4-oxadiazole ring enables precise modulation of drug-like properties, facilitating optimization of target binding affinity, solubility, and metabolic stability in lead compounds [1] .
The 1,2,4-oxadiazole ring system follows standardized IUPAC numbering where positions 1 and 4 denote nitrogen atoms, position 2 indicates the oxygen atom, and carbons occupy positions 3 and 5. The target compound 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine exemplifies this nomenclature: a cyclopentyl group attaches at position 5, while a 2-aminoethyl substituent occupies position 3. This classification precisely defines molecular connectivity and distinguishes it from isomeric oxadiazoles (1,2,3-; 1,2,5-; and 1,3,4-), which exhibit distinct electronic properties and chemical reactivity [1] [7].
Substituent positioning critically dictates biological activity profiles. Position 3 commonly anchors hydrogen bond donors/acceptors or flexible chains enhancing target interaction, while position 5 frequently accommodates aryl or alkyl groups influencing lipophilicity and steric fit. This versatility enables rational drug design through systematic structural variations:
Table 1: Bioactivity Correlations with 1,2,4-Oxadiazole Substituents
Position 3 Substituent | Position 5 Substituent | Primary Bioactivity | Key Compound Examples |
---|---|---|---|
Ethanamine | Cyclopentyl | Neuromodulatory (putative) | 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine |
Methanol | Cyclopentyl | Synthetic intermediate | (5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol [3] |
Aminophenyl | tert-Butyl | Anticancer | 4-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)aniline |
Pyrazoline moiety | Aryl | Antibacterial | Oxadiazoles 18a-f [4] |
Pyrrole ring | Variable | DNA Gyrase Inhibition | Oxadiazole 17 [4] |
The journey of 1,2,4-oxadiazoles began with Tiemann and Krüger's pioneering synthesis in 1884, but significant medicinal exploration only emerged nearly a century later. The 1960s witnessed the first therapeutic breakthrough with Oxolamine, introduced clinically as a cough suppressant. This established the ring system's biological relevance and validated its pharmaceutical utility [1] . Subsequent decades yielded diverse drug candidates, notably:
The surge in 1,2,4-oxadiazole applications over the past 15 years is largely attributed to its role as a bioisostere. It effectively mimics ester or amide bonds while offering superior metabolic stability due to resistance to esterases and amidases. This bioisosteric equivalence arises from comparable electronic distribution, dipole moments (~3.9 Debye), and hydrogen-bonding capacity to carbonyl groups in esters/amides. Consequently, medicinal chemists strategically employ 1,2,4-oxadiazoles to replace hydrolytically labile esters or amides, enhancing compound stability and bioavailability without compromising target engagement [5] . This property is paramount for optimizing pharmacokinetics in lead compounds targeting diverse disease pathways.
Table 2: Historical Milestones in 1,2,4-Oxadiazole Drug Development
Era | Key Compound/Drug | Therapeutic Indication | Significance |
---|---|---|---|
1960s | Oxolamine | Cough Suppressant | First-In-Class therapeutic |
1970s-1980s | Prenoxdiazine, Butalamine | Antitussive, Vasodilator | Expanded clinical applications |
1990s | Fasiplon | Anxiolytic | CNS activity validation |
2000s | Pleconaril | Antiviral | Broad-spectrum activity |
2010s | Ataluren | Duchenne Muscular Dystrophy | Treatment of genetic disorder |
Introducing a cyclopentyl ring at position 5 of the 1,2,4-oxadiazole scaffold, as seen in 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine, confers distinct physicochemical and pharmacological advantages. Cyclopentyl is a moderately lipophilic (π ≈ 2.14, LogP contribution ≈ +0.40 to +0.90), conformationally constrained alkyl moiety. Its saturated nature enhances metabolic stability compared to linear alkyl chains or aromatic rings by reducing susceptibility to oxidative cytochrome P450 metabolism [3] [9].
Key modulatory effects of the cyclopentyl group include:
Lipophilicity Optimization: The cyclopentyl group significantly increases LogP compared to smaller alkyl groups (e.g., methyl) or polar substituents. This enhances membrane permeability, crucial for compounds targeting intracellular targets or crossing the blood-brain barrier. For instance, (5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanol exhibits a calculated LogP of 1.22 [3], reflecting balanced lipophilicity.
Steric Complementarity: The puckered, non-planar structure of cyclopentyl provides defined three-dimensional bulk (molar refractivity ~25 cm³/mol). This effectively fills hydrophobic binding pockets in biological targets, potentially enhancing binding affinity and selectivity. Its size bridges the gap between smaller cyclopropyl rings and larger cyclohexyl or aryl groups, offering a unique steric profile [3] [9].
Metabolic Stabilization: Cyclopentyl derivatives demonstrate reduced oxidative dealkylation rates compared to linear alkyl chains (e.g., n-pentyl) or electron-rich aromatic rings. The absence of easily abstractable hydrogens and reduced ring strain compared to cyclopropyl contribute to this stability [3] [9].
Conformational Restriction: Unlike flexible alkyl chains, cyclopentyl pre-organizes the molecule, potentially reducing the entropic penalty upon binding to biological targets. This can translate to higher binding affinity despite similar lipophilicity to linear counterparts.
Table 3: Comparative Influence of Position 5 Substituents on 1,2,4-Oxadiazole Properties
Position 5 Substituent | Relative LogP | Steric Bulk (MR) | Key Pharmacological Influence | Metabolic Stability |
---|---|---|---|---|
Cyclopentyl | Moderate (↑↑) | Moderate (↑↑) | Balanced permeability & target engagement | High |
Phenyl (Aryl) | High (↑↑↑) | Moderate/High | Enhanced affinity for hydrophobic pockets | Variable (susceptible to oxidation) |
tert-Butyl | High (↑↑↑) | High (↑↑↑) | Strong steric hindrance, high lipophilicity | Very High |
Methyl | Low (↑) | Low (↑) | Minimal steric/electronic influence | Moderate |
Cyclopropyl | Low/Moderate (↑) | Low (↑) | Increased ring strain potential | Moderate |
Hydrogen | Very Low | Very Low | High polarity, reduced permeability | High |
In the specific case of 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine, the cyclopentyl group synergizes with the 2-aminoethyl side chain at position 3. The amino group offers hydrogen-bonding capability and potential for salt formation, while the ethylene linker provides conformational flexibility. This combination suggests potential for targeting neurotransmitter receptors (e.g., GABAergic, serotonergic systems) or enzymes involved in neuromodulation, leveraging the scaffold's resemblance to endogenous bioactive amines while benefiting from the cyclopentyl group's pharmacokinetic advantages [3] [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: